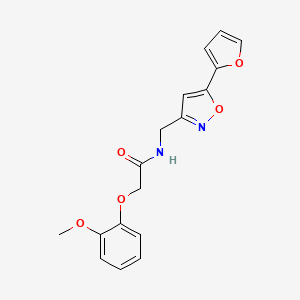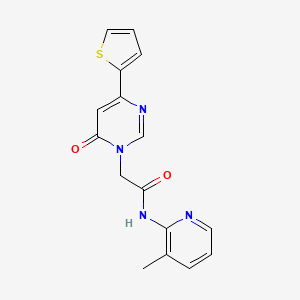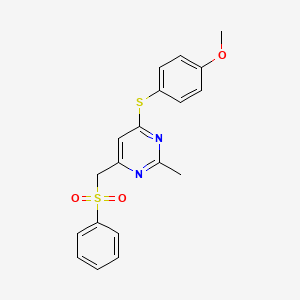
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 111247-61-1 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (2-pyrimidinyl)-4-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 . This indicates the presence of a pyrimidinyl group attached to a piperidinyl group via a methanol linkage.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as crucial building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have synthesized numerous piperidine derivatives, each with unique pharmacological properties . Specifically, (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol could be a starting point for designing novel drugs. Its structural modifications may lead to potent inhibitors, receptor agonists, or enzyme modulators.
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, exhibit intriguing reactivity. Researchers have explored their synthesis through various cyclization and annulation reactions. These compounds find applications in natural product synthesis, as well as in the development of bioactive molecules. The presence of a spirocyclic motif imparts unique properties, making them valuable substrates for further functionalization .
Condensed Piperidines: Bridging Rings
Condensed piperidines result from the fusion of piperidine rings with other heterocycles or aromatic systems. These compounds often possess interesting biological activities. For instance, bridged piperidines can act as neurotransmitter modulators, ion channel blockers, or antiviral agents. Researchers continue to explore their synthesis and evaluate their pharmacological potential .
Hydrogenation and Multicomponent Reactions
Hydrogenation of piperidines allows access to saturated derivatives, which may exhibit improved bioavailability or reduced toxicity. Additionally, multicomponent reactions (MCRs) provide efficient routes to diverse piperidine scaffolds. By combining multiple reactants in a single step, MCRs enable rapid library synthesis for drug discovery .
Biological Evaluation
Researchers have assessed the biological activity of synthetic and natural piperidines. These evaluations include studies on cytotoxicity, enzyme inhibition, receptor binding, and antimicrobial effects(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol could undergo such evaluations to determine its potential as a therapeutic agent .
Dual Inhibitors in Oncology
Certain piperidine derivatives exhibit dual inhibition of specific kinases. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in oncology research and personalized medicine .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
The future directions for research on “(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications.
Mécanisme D'action
Mode of Action
The mode of action of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol . These factors can include the pH of the environment, the presence of other molecules, and temperature.
Propriétés
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-2-5-12-11(13-9)14-6-3-10(8-15)4-7-14/h2,5,10,15H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAKHOITGOUABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

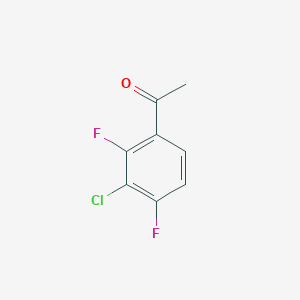
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

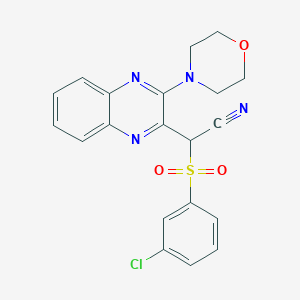
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)
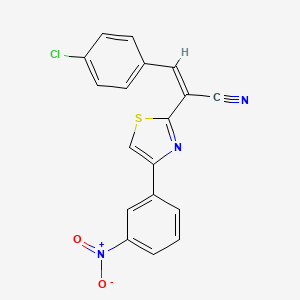
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
